molecular formula C8H9BrOS B2586710 2-(5-Bromothiophen-2-yl)-2-methyloxetane CAS No. 1783427-68-8

2-(5-Bromothiophen-2-yl)-2-methyloxetane

Cat. No.: B2586710
CAS No.: 1783427-68-8
M. Wt: 233.12
InChI Key: WMIMGCQNZLVHLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-Bromothiophen-2-yl)-2-methyloxetane is a heterocyclic compound that features a thiophene ring substituted with a bromine atom at the 5-position and an oxetane ring substituted with a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromothiophen-2-yl)-2-methyloxetane typically involves the bromination of thiophene followed by the formation of the oxetane ring. One common method is the bromination of 2-thiophenemethanol to obtain 5-bromo-2-thiophenemethanol, which is then subjected to cyclization to form the oxetane ring . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and cyclization agents like potassium tert-butoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis has also been explored to accelerate the reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromothiophen-2-yl)-2-methyloxetane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Cyclization Reactions: The oxetane ring can participate in cyclization reactions to form larger ring systems.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.

    Cyclization Reactions: Catalysts such as palladium on carbon (Pd/C) and bases like potassium carbonate (K₂CO₃) are used.

Major Products Formed

    Substitution Reactions: Products include 2-(5-aminothiophen-2-yl)-2-methyloxetane and 2-(5-thiolthiophen-2-yl)-2-methyloxetane.

    Oxidation Reactions: Products include this compound sulfoxide and sulfone derivatives.

    Cyclization Reactions: Products include various polycyclic compounds.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromothiophen-2-yl)-2-methyl-1,3-oxazole
  • 2-(5-Bromothiophen-2-yl)-2-methyl-1,3-dioxolane
  • 2-(5-Bromothiophen-2-yl)-2-methyl-1,3-thiazole

Uniqueness

2-(5-Bromothiophen-2-yl)-2-methyloxetane is unique due to the presence of both a brominated thiophene ring and an oxetane ring. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable products further enhances its utility in scientific research and industrial applications .

Properties

IUPAC Name

2-(5-bromothiophen-2-yl)-2-methyloxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrOS/c1-8(4-5-10-8)6-2-3-7(9)11-6/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIMGCQNZLVHLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCO1)C2=CC=C(S2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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